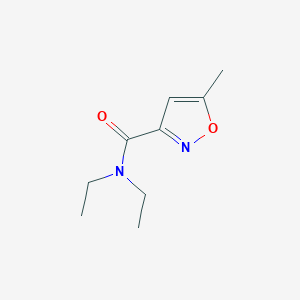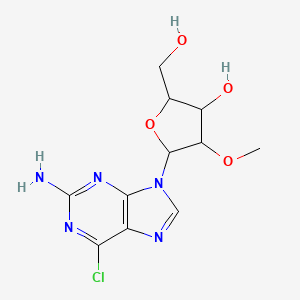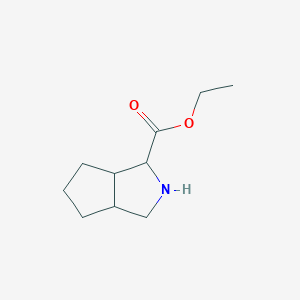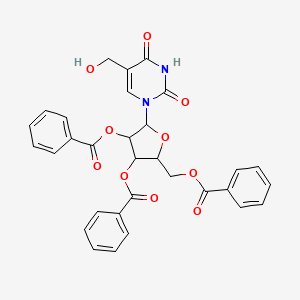
Potassium;zirconium(4+);carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
K2[Zr(CO3)2(OH)2]
. This compound is notable for its use in various industrial and scientific applications, particularly as a crosslinker in paper coatings and other materials. It is a clear, colorless liquid with a molecular weight of 560.69 g/mol .Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium;zirconium(4+);carbonate can be synthesized through the reaction of zirconium oxychloride with potassium carbonate in an aqueous medium. The reaction typically proceeds as follows:
ZrOCl2+2K2CO3+2H2O→K2[Zr(CO3)2(OH)2]+2KCl
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of zirconium oxychloride to a solution of potassium carbonate under stirring. The reaction is maintained at a specific temperature to ensure complete conversion and high purity of the product. The resulting solution is then filtered and concentrated to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium;zirconium(4+);carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is less common.
Reduction: The compound is generally stable and does not readily undergo reduction.
Substitution: It can participate in substitution reactions where the carbonate or hydroxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used, though reactions are rare.
Substitution Reagents: Acids or other complexing agents can facilitate substitution reactions.
Major Products: The primary products of these reactions depend on the reagents used. For example, substitution with an acid might yield zirconium salts and carbon dioxide.
Applications De Recherche Scientifique
Potassium;zirconium(4+);carbonate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in polymer chemistry and as a precursor for other zirconium compounds.
Biology: Investigated for its potential in biomaterials and as a component in certain medical devices.
Medicine: Explored for use in drug delivery systems due to its stability and reactivity.
Industry: Widely used in paper coatings, ceramics, and as a catalyst in various chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The zirconium ion acts as a central metal atom, coordinating with carbonate and hydroxide ions. This coordination allows it to interact with various substrates, facilitating crosslinking and other chemical processes. The molecular targets and pathways involved include the formation of stable zirconium-oxygen bonds, which are crucial for its function as a crosslinker .
Comparaison Avec Des Composés Similaires
Zirconium Basic Carbonate: Similar in composition but differs in the number of carbonate groups.
Ammonium Zirconium(IV) Carbonate: Contains ammonium ions instead of potassium.
Zirconium Dicarbonate Hydrate: Another variant with different hydration levels.
Uniqueness: Potassium;zirconium(4+);carbonate is unique due to its specific coordination chemistry and the presence of potassium ions, which influence its solubility and reactivity. Compared to other zirconium carbonates, it offers distinct advantages in terms of stability and application versatility .
Propriétés
Formule moléculaire |
CKO3Zr+3 |
|---|---|
Poids moléculaire |
190.33 g/mol |
Nom IUPAC |
potassium;zirconium(4+);carbonate |
InChI |
InChI=1S/CH2O3.K.Zr/c2-1(3)4;;/h(H2,2,3,4);;/q;+1;+4/p-2 |
Clé InChI |
XYUQYRXTKKPYEF-UHFFFAOYSA-L |
SMILES canonique |
C(=O)([O-])[O-].[K+].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12098929.png)

![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)


![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)
![sodium;(E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12098965.png)







